(+)-Darunavir

HIV-1 Protease Binding Kinetics Surface Plasmon Resonance

HIV-1 protease research demands reference inhibitors with defined resistance profiles. (+)-Darunavir addresses this need with a bis-THF P2 ligand requiring 18-21 mutations for high-level resistance-far exceeding other PIs. • koff <10⁻⁵ s⁻¹; dissociative t₁/₂ >240 h-ideal SPR/BLI positive control benchmark • Active against MDR HIV-1 isolates resistant to first-generation PIs • High-purity reference standard for resistance evolution & structural biology studies

Molecular Formula C27H37N3O7S
Molecular Weight 547.66
CAS No. 1399859-60-9
Cat. No. B600882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Darunavir
CAS1399859-60-9
Molecular FormulaC27H37N3O7S
Molecular Weight547.66
Structural Identifiers
SMILESCC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
InChIInChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Darunavir (CAS 1399859-60-9): A Second-Generation HIV-1 Protease Inhibitor with Distinct Binding Kinetics


(+)-Darunavir (TMC114, UIC-94017) is a second-generation, non-peptidic HIV-1 protease inhibitor (PI) approved for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced patients [1]. It is structurally characterized by a bis-tetrahydrofuranylurethane (bis-THF) P2 ligand designed to maximize interactions within the conserved substrate envelope of the HIV-1 protease [2]. This design confers a unique binding profile, including an exceptionally slow dissociation rate, which underpins its high genetic barrier to resistance and potent activity against multidrug-resistant (MDR) HIV-1 variants [3].

Why Substituting (+)-Darunavir with Other Protease Inhibitors is Not Feasible: A Matter of Binding Kinetics and Resistance


Generic substitution among HIV-1 protease inhibitors is not possible due to fundamentally different resistance profiles and binding kinetics. While first-generation PIs (e.g., saquinavir, indinavir, nelfinavir) and even some second-generation agents (e.g., lopinavir) exhibit extensive cross-resistance, (+)-darunavir maintains efficacy against a broad spectrum of PI-resistant HIV-1 isolates [1]. This is because darunavir's resistance pathway requires a specific, multi-step accumulation of mutations, including V32I, I47V, and I50V, which are distinct from those conferring resistance to other PIs [2]. Critically, the high incidence of cross-resistance between most PIs limits their sequential use, whereas (+)-darunavir's unique kinetic signature—characterized by an exceptionally slow dissociation rate—allows it to remain active even when other PIs have failed [3].

Quantitative Differentiation of (+)-Darunavir: A Comparative Evidence Guide for Scientific Selection


Superior Binding Affinity and Slower Dissociation Kinetics Compared to Other HIV-1 Protease Inhibitors

In a direct head-to-head comparison using surface plasmon resonance, (+)-darunavir demonstrated a >100-fold higher binding affinity for wild-type HIV-1 protease compared to amprenavir, atazanavir, lopinavir, and tipranavir [1]. This was attributed to an exceptionally slow dissociation rate (koff < 10⁻⁵ s⁻¹), which is up to 1,000-fold slower than other PIs, including its structural analogue amprenavir [1]. Consequently, the dissociative half-life (t1/2) of darunavir exceeds 240 hours, vastly longer than that of comparator PIs [1].

HIV-1 Protease Binding Kinetics Surface Plasmon Resonance

Sustained Antiviral Activity Against Multidrug-Resistant HIV-1 Protease Variants

Unlike comparator PIs (amprenavir, atazanavir, lopinavir, tipranavir), a nearly 1,000-fold decrease in binding affinity of (+)-darunavir to MDR proteases did not translate into a loss of antiviral activity in cell culture [1]. In contrast, the decreased affinity of other PIs for MDR proteases consistently resulted in reduced antiviral potency [1]. This indicates a unique threshold effect where a much larger reduction in binding is required to compromise darunavir's efficacy, providing a mechanistic explanation for its sustained activity against resistant viruses.

Multidrug Resistance HIV-1 Protease Antiviral Activity

Higher Genetic Barrier to Resistance: A Quantitative Genotypic Requirement

Clinical isolates with reduced susceptibility to (+)-darunavir harbor a significantly higher number of PI resistance-associated mutations (RAMs) compared to viruses resistant to other PIs [1]. In a study of highly mutated clinical isolates, darunavir-resistant HIV-1 proteases contained 18 to 21 amino acid residue changes, representing the most highly mutated HIV PR species ever studied enzymatically and structurally [1]. This contrasts with earlier PIs, where resistance can emerge with 1-3 specific mutations.

Drug Resistance HIV-1 Protease Genotype

Superior Efficacy Against Multidrug-Resistant HIV-1 Variants in a Yeast Model

In a fission yeast model expressing wild-type and multidrug-resistant (MDR) HIV-1 protease, (+)-darunavir demonstrated marked enhancement of drug sensitivity compared to eight other FDA-approved HIV-1 PI drugs [1]. The study reported an increase in drug sensitivity ranging from 0.56 log to 2.48 logs for darunavir against the MDR PR836 strain relative to the wild-type RE294 strain [1]. This indicates that darunavir's relative potency is better preserved against MDR proteases than other PIs.

Multidrug Resistance HIV-1 Protease Yeast Model

Enhanced Chemical Stability of the Ethanolate Solvate Form

For procurement and formulation purposes, the ethanolate solvate of (+)-darunavir (CAS 635728-49-3) offers distinct stability advantages compared to the free base form [1]. Vendor technical datasheets explicitly state that the ethanolate formulation has 'some stability advantages compared to the free base Darunavir' [1]. This is critical for long-term storage and for use in dosage form manufacturing, where the amorphous free base is more susceptible to changes in physicochemical properties under aggressive conditions [2].

Pharmaceutical Solvates Chemical Stability Formulation

Optimal Scientific and Industrial Application Scenarios for (+)-Darunavir Based on Differentiating Evidence


Investigating Drug Resistance Mechanisms and High Genetic Barrier Phenomena

Given the quantitative evidence that (+)-darunavir requires 18-21 mutations for high-level resistance [1] and maintains activity despite a 1,000-fold drop in binding affinity [2], it is the ideal tool for studying the molecular evolution of drug resistance and the concept of a 'genetic barrier'. Researchers can use darunavir in viral passage experiments or structural biology studies (e.g., X-ray crystallography, molecular dynamics) to map the stepwise acquisition of mutations (V32I, I47V, I50V, etc.) and understand how protein conformational changes impact inhibitor binding over time.

Development and Validation of Highly Sensitive Binding Kinetics Assays

The extremely slow dissociation rate (koff < 10⁻⁵ s⁻¹) and long dissociative half-life (>240 hours) of (+)-darunavir [1] make it an excellent reference standard and challenging positive control for developing and validating surface plasmon resonance (SPR) or bio-layer interferometry (BLI) assays aimed at measuring very tight, long-lived protein-ligand interactions. Its kinetic profile pushes the limits of many biosensor platforms, providing a robust benchmark for assay optimization and instrument performance qualification.

Preclinical Efficacy Studies in Multidrug-Resistant HIV-1 Models

For in vivo pharmacology studies, (+)-darunavir is the protease inhibitor of choice when evaluating new combination therapies or drug candidates intended to treat multidrug-resistant HIV-1 infection [1]. Its proven efficacy against isolates resistant to first-generation PIs and its unique threshold effect [2] ensure that the experimental readout is not confounded by pre-existing resistance to the PI backbone. This makes it an essential component for testing next-generation antiretroviral agents in humanized mouse models or other relevant in vivo systems.

Formulation Development Requiring a Stable, Crystalline API

For pharmaceutical formulation development, particularly when exploring novel drug delivery systems like long-acting injectables, implants, or vaginal rings [1], the ethanolate solvate form of darunavir is the preferred active pharmaceutical ingredient (API) [2]. Its crystalline nature offers enhanced stability and processability compared to the amorphous free base, mitigating risks of polymorphic conversion or degradation during manufacturing processes involving heat or solvents [3]. This simplifies process development and ensures consistent API quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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